5-Benzylacyclouridine (BAU) is a synthetic uridine analog that acts as a potent inhibitor of the enzyme uridine phosphorylase (UPase) [, , ]. This enzyme plays a crucial role in the pyrimidine salvage pathway, catalyzing the reversible conversion of uridine to uracil and ribose 1-phosphate []. By inhibiting UPase, BAU effectively disrupts this pathway.
5-Benzylacyclouridine is classified as:
The synthesis of 5-benzylacyclouridine involves several key steps, primarily focusing on the modification of uracil to introduce a benzyl group and an acyclic structure. The general synthetic pathway includes:
The synthesis process has been optimized to enhance yield and purity. High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring that it meets the required specifications for biological testing .
The molecular structure of 5-benzylacyclouridine can be represented as follows:
The structure features a benzyl group attached to the 5-position of an acyclic uridine derivative, which significantly influences its biological activity.
Crystallographic studies have provided insights into the compound's three-dimensional arrangement, revealing interactions that facilitate binding to uridine phosphorylase .
5-Benzylacyclouridine undergoes specific reactions, primarily involving its interaction with uridine phosphorylase. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of uridine to uracil.
Kinetic studies have shown that 5-benzylacyclouridine exhibits low inhibition constants (K), indicating high potency against uridine phosphorylase. For instance, K values reported range from 32 nM to 98 nM depending on the assay conditions .
The mechanism by which 5-benzylacyclouridine inhibits uridine phosphorylase involves:
Studies indicate that this mechanism is selective for uridine phosphorylase without affecting other related enzymes such as thymidine phosphorylase or uridine-cytidine kinase .
Relevant analyses have confirmed these properties through various spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
5-Benzylacyclouridine has several significant applications in scientific research and medicine:
5-Benzylacyclouridine (BAU), chemically designated as 5-benzyl-1-[(2-hydroxyethoxy)methyl]uracil, is a synthetic acyclonucleoside analogue with the molecular formula C₁₄H₁₆N₂O₄ and a molecular weight of 276.29 g/mol. Its structure features a uracil base modified at the N1 position with a (2-hydroxyethoxy)methyl group and at the C5 position with a benzyl substituent. This configuration confers distinct electronic properties, evidenced by a topological polar surface area (TPSA) of 84.32 Ų and a calculated partition coefficient (LogP) of 0.0938, indicating moderate polarity suitable for membrane permeation [2] [5] [7]. The compound crystallizes as a white to light yellow solid and is soluble in dimethyl sulfoxide (DMSO; 100 mg/mL), but exhibits limited solubility in aqueous buffers, necessitating formulation adjustments for biological studies [5] [9].
Table 1: Key Physicochemical Properties of 5-Benzylacyclouridine
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆N₂O₄ |
Molecular Weight | 276.29 g/mol |
CAS Registry Number | 82857-69-0 |
Hydrogen Bond Donors | 2 (OH, NH) |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 84.32 Ų |
LogP (Calculated) | 0.0938 |
Solubility in DMSO | 100 mg/mL (361.94 mM) |
The synthesis of BAU employs a multistep regioselective strategy starting from uracil derivatives. A key intermediate, 5-benzyluracil, is first prepared via alkylation of uracil at C5 using benzyl bromide under basic conditions. The subsequent introduction of the acyclic side chain utilizes the chloromethyl ether method: 2-chloroethanol is reacted with formaldehyde and HCl to generate 2-(chloromethoxy)ethyl chloride, which is then coupled with 5-benzyluracil. This step requires anhydrous potassium carbonate (K₂CO₃) as a base and aprotic solvents like tetrahydrofuran (THF) to achieve N1-alkylation selectively, yielding BAU with efficiencies exceeding 79% [1] [8]. Optimization efforts revealed that controlling reaction temperature (60–70°C) and moisture exclusion are critical to minimizing O-alkylation byproducts. Purification typically involves silica gel chromatography, with final purity ≥98% confirmed by HPLC and nuclear magnetic resonance (NMR) spectroscopy [7] [8].
For enantiomerically pure variants (e.g., 2′-aminomethyl-BAU), chiral starting materials like (R)-(+)- or (S)-(−)-isopropylideneglycerol are used. These syntheses involve phthalimide protection, nucleoside coupling, and deprotection sequences, though they often result in lower overall yields (15–30%) due to stereoselectivity challenges [8].
SAR analyses demonstrate that BAU’s uridine phosphorylase (UrdPase) inhibition hinges on three structural elements:
Table 2: Impact of Structural Modifications on UrdPase Inhibition
Compound | Substituent | IC₅₀ (μM) | Potency vs. BAU |
---|---|---|---|
5-Benzyluracil (BU) | None (Parent) | 1.575 | 3.4x weaker |
BAU | 1-(2'-hydroxyethoxymethyl) | 0.46 | Baseline |
10y | 3-propoxybenzyl | 0.047 | 9.8x stronger |
10dd | 3-sec-butoxybenzyl | 0.027 | 17x stronger |
AM-BAU (R-enantiomer) | 2′-aminomethyl | 0.12 | 3.8x stronger |
Mechanistic Basis: BAU competitively inhibits UrdPase by blocking uridine’s binding pocket, with Kᵢ values of 98 nM (BAU) and 32 nM for its analog 5-benzyloxybenzylacyclouridine (BBAU). It exhibits >100-fold selectivity over thymidine phosphorylase and kinases, preventing off-target effects [1] [3]. In rats, optimized analogs elevate plasma uridine 3–9-fold, confirming target engagement [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7